![molecular formula C17H26N2O5S B5619304 3-{[(2-methoxyethyl)amino]sulfonyl}-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)benzamide](/img/structure/B5619304.png)
3-{[(2-methoxyethyl)amino]sulfonyl}-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of chemicals characterized by their benzamide backbone and functional groups that indicate potential biological activity or applications in material science. Its structure suggests a synthesis that might involve multiple steps, including the formation of the sulfonyl linkage and the incorporation of the methoxyethylamino and tetrahydro-pyran-2-ylmethyl groups.
Synthesis Analysis
Synthesis routes for similar complex molecules often involve multi-step reactions, starting from simpler benzamide derivatives or by functionalizing benzoyl intermediates with various groups to achieve the desired structural complexity. For instance, related work on synthesizing complex molecules involves starting with basic aromatic or heterocyclic compounds and sequentially adding functional groups through reactions such as nucleophilic substitution, amidation, or coupling reactions (Wang et al., 2013)(Wang et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds within this category is often elucidated using X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques allow for the determination of the spatial arrangement of atoms, the confirmation of synthesized structures, and the identification of potential isomers or conformers (Kranjc et al., 2012)(Kranjc et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving such molecules may include further functionalization, participation in catalytic cycles, or interaction with biological targets. Their reactivity can be influenced by the presence of electron-withdrawing or donating groups, steric hindrance, and the inherent reactivity of the functional groups present (Ife et al., 1989)(Ife et al., 1989).
Propiedades
IUPAC Name |
3-(2-methoxyethylsulfamoyl)-N-methyl-N-(oxan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5S/c1-19(13-15-7-3-4-10-24-15)17(20)14-6-5-8-16(12-14)25(21,22)18-9-11-23-2/h5-6,8,12,15,18H,3-4,7,9-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHRVUIZKBSHHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCCO1)C(=O)C2=CC(=CC=C2)S(=O)(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(2-methoxyethyl)amino]sulfonyl}-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

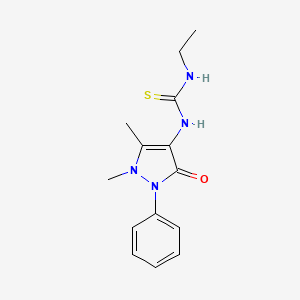
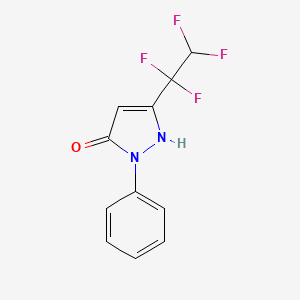
![ethyl 3-(2-methoxyethyl)-1-[(1-methyl-1H-imidazol-2-yl)methyl]-3-piperidinecarboxylate](/img/structure/B5619244.png)
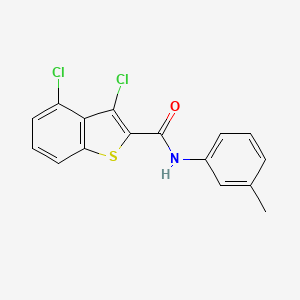
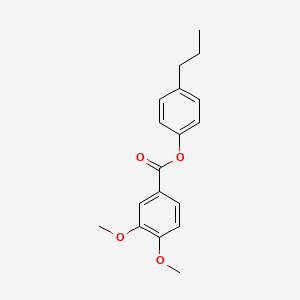
![(1S*,5R*)-6-[3-(2-methoxyphenyl)propanoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5619269.png)
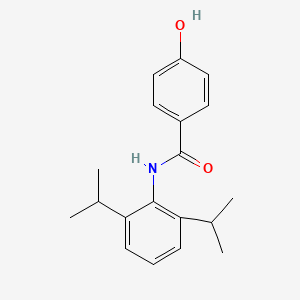
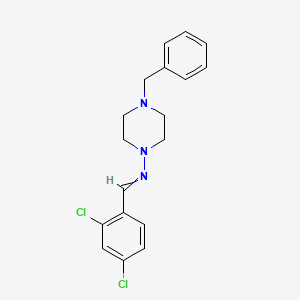
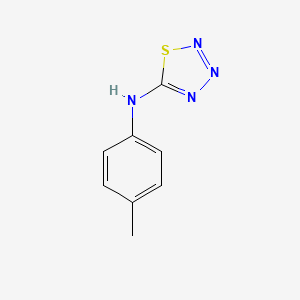
![2-benzyl-8-{[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5619291.png)

![3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-indole](/img/structure/B5619295.png)
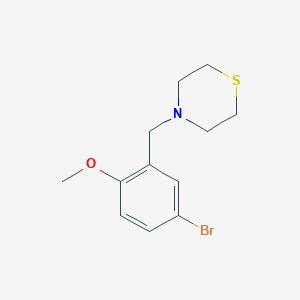
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-fluorobenzamide](/img/structure/B5619310.png)